N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Lipophilicity Drug-likeness Permeability

Choose N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide when your screening demands CNS‑penetrant candidates: its XLogP3 of 1.2 falls within the optimal 1–3 range for blood‑brain‑barrier penetration. Compared to bulkier, more lipophilic analogs, this cyclopropyl‑substituted azetidine‑3‑carboxamide offers improved aqueous solubility, lower metabolic clearance, and a single reactive handle for focused‑library synthesis. Request a quote for lot‑specific >95% purity to ensure reproducible kinase or HSL inhibition assays.

Molecular Formula C14H14F2N2O2
Molecular Weight 280.27 g/mol
CAS No. 1334370-86-3
Cat. No. B6494692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
CAS1334370-86-3
Molecular FormulaC14H14F2N2O2
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H14F2N2O2/c15-11-4-1-8(5-12(11)16)14(20)18-6-9(7-18)13(19)17-10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,19)
InChIKeyGTGFCUZDGULLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide (CAS 1334370-86-3) for Research


N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a synthetic, small-molecule azetidine-3-carboxamide derivative . This compound, with a molecular weight of 280.27 g/mol and formula C14H14F2N2O2, belongs to a class of heterocyclic compounds often explored as kinase inhibitors or enzyme modulators in drug discovery [1]. Its core scaffold is shared with a family of patented azacyclic compounds, but its unique N-cyclopropyl and 3,4-difluorobenzoyl substituents distinguish it from simpler analogs in property-focused screening libraries [1][2].

Why N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide Cannot Be Replaced by Common Analogs


Generic substitution within the 1-(3,4-difluorobenzoyl)azetidine-3-carboxamide family is unreliable because small modifications to the N-substituent create a quantifiably distinct physicochemical profile that directly impacts pharmacokinetic behavior and target binding. For example, changing the N-cyclopropyl group to an N-(2-methoxyethyl) chain increases the partition coefficient (XLogP3) by over 0.5 units and adds a hydrogen bond acceptor, fundamentally altering solubility and permeability [1]. These scaffold-specific shifts mean that screening hits or lead compounds in this series are not interchangeable without risking a loss of the desired, structure-dependent activity profile confirmed in primary assays [2]. The evidence below quantifies these critical differences to support informed procurement.

Quantitative Differentiation Guide: N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide vs. Closest Analogs


Lipophilicity Control: Lower XLogP3 vs. N-(2-methoxyethyl) Analog

The N-cyclopropyl substitution results in a significantly lower partition coefficient compared to the N-(2-methoxyethyl) analog, directly impacting the compound’s suitability for CNS drug discovery programs where high lipophilicity is linked to increased toxicity and promiscuity . The target compound's XLogP3 of 1.2 aligns better with lead-like chemical space guidelines (XLogP3 ≤ 3) than its comparator .

Lipophilicity Drug-likeness Permeability

Reduced Molecular Flexibility: Fewer Rotatable Bonds vs. N-(4-phenylbutan-2-yl) Analog

The cyclopropyl group provides conformational rigidity, offering a potential advantage in target binding by reducing the entropic penalty upon complex formation. The target compound possesses only 1 rotatable bond outside the cyclopropyl ring, compared to 6 for the bulkier, more flexible N-(4-phenylbutan-2-yl) analog [1]. In related azetidine-based inhibitors, this type of restriction has been correlated with improved binding kinetics and target selectivity [2].

Conformational restriction Entropy Binding affinity

Unique Hydrogen Bonding Profile: Single H-Bond Donor vs. Thiadiazole-Containing Analogs

The target compound acts as a single hydrogen bond donor, a feature that is distinct from analogs with appended thiadiazole or thiazole rings, which introduce additional donor or strongly basic sites [1]. For instance, N-(4,5-dimethylthiazol-2-yl) analog introduces a third H-bond acceptor from the thiazole ring, altering the overall polarity and potentially the blood-brain barrier permeability profile [1]. In the context of JAK and HSL inhibitor patents, such changes in H-bond donor/acceptor count directly modulate metabolic stability and toxicity [2].

Hydrogen bonding Permeability Selectivity

Optimal Use Cases for N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide Based on Evidence


Kinase Inhibitor Lead Identification Programs Targeting JAK or HSL

The azetidine-3-carboxamide scaffold, as disclosed in key patents for JAK and HSL inhibition, is a privileged structure for developing kinase inhibitors [1][2]. The quantifiably lower lipophilicity and constrained flexibility of the target compound make it an ideal candidate for fragment-based or high-throughput screening against these targets, aiming to improve upon the pharmacokinetic shortcomings of earlier, more lipophilic leads.

CNS Drug Discovery Requiring Low Lipophilicity Starters

The measured XLogP3 of 1.2 falls squarely within the optimal range for CNS drug candidates (typically XLogP3 1-3), addressing a key selection criterion for procurement where blood-brain barrier penetration is desired . Researchers should prioritize this compound over more hydrophobic analogs when building a CNS-focused library.

Building Blocks for Diversity-Oriented Synthesis of Azetidine Derivatives

With its single reactive carboxamide handle and cyclopropyl group, the compound serves as a versatile, analytically characterized building block for creating focused libraries. Its purity (>95% as per standard vendor practice) and well-defined physicochemical profile reduce the risk of off-target effects in subsequent biological assays, as supported by its differentiated property profile .

Comparative Solubility and Stability Profiling in Lead Optimization

When a screening hit with a bulkier N-substituent (e.g., N-(4-phenylbutan-2-yl)) shows poor aqueous solubility or high metabolic clearance, the target compound’s significantly lower molecular flexibility and lipophilicity present a clear, quantifiably justified alternative for improving in vitro ADME parameters without a complete scaffold hop [2].

Quote Request

Request a Quote for N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.